Technical Monograph: 3-(Aminomethyl)cyclobutanol Hydrochloride
Technical Monograph: 3-(Aminomethyl)cyclobutanol Hydrochloride
Core Identity & Application in Fragment-Based Drug Discovery (FBDD)
Executive Summary
3-(Aminomethyl)cyclobutanol hydrochloride is a high-value, bifunctional aliphatic building block used extensively in modern medicinal chemistry. Unlike flexible alkyl linkers or planar aromatic systems, this cyclobutane scaffold offers a unique combination of conformational rigidity and high fraction of sp³ hybridized carbons (Fsp³) .
Its primary utility lies in PROTAC linker design and scaffold hopping , where it serves as a bioisostere for 1,3-disubstituted aromatic rings or piperidine moieties. The molecule exists as two distinct geometric isomers—cis and trans—which display significantly different exit vectors, allowing precise control over the spatial orientation of pharmacophores.
Structural Dynamics & Stereochemistry
The Cyclobutane "Pucker"
The cyclobutane ring is not planar.[1][2][3][4] To relieve torsional strain (eclipsing interactions of C-H bonds), the ring adopts a puckered "butterfly" conformation.[1] This deviation from planarity (typically ~25-35°) has profound implications for drug design:
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Vector Definition: The cis and trans isomers project substituents at defined angles that are distinct from those of cyclopentane or cyclohexane.
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Metabolic Stability: The strained ring is generally robust against oxidative metabolism compared to flexible alkyl chains.
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Solubility: The high Fsp³ character improves aqueous solubility relative to aromatic linkers.
Isomeric Distinction[5]
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Cis-isomer (1,3-relationship): The hydroxymethyl and amino groups are on the "same" face of the puckered ring. This often mimics a meta-substituted arene geometry but with 3D depth.
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Trans-isomer: The groups are on opposite faces, providing a linear, extended geometry often used to span longer distances in active sites or PROTACs.
Visualization: Conformational Workflow
The following diagram illustrates the structural logic and separation of isomers.
Figure 1: Structural divergence of 3-(aminomethyl)cyclobutanol isomers and their downstream applications.
Chemical Specifications
Table 1: Physicochemical Properties
| Property | Value / Description | Notes |
| IUPAC Name | 3-(Aminomethyl)cyclobutan-1-ol hydrochloride | |
| CAS (cis) | 1400744-20-8 | Common PROTAC linker |
| CAS (trans) | 1427386-91-1 | Extended geometry |
| Molecular Formula | C₅H₁₂ClNO | (Free base: C₅H₁₁NO) |
| Molecular Weight | 137.61 g/mol | |
| Appearance | White to off-white solid | Hygroscopic |
| Solubility | High in H₂O, DMSO, MeOH | Poor in Et₂O, Hexanes |
| pKa (Amine) | ~9.5 - 10.0 | Typical primary amine |
| pKa (Alcohol) | ~16.0 | Secondary alcohol |
| H-Bond Donors | 3 (NH₃⁺, OH) | |
| H-Bond Acceptors | 2 (N, O) |
Experimental Protocol: Selective Functionalization
Objective: Since the molecule is supplied as a hydrochloride salt with two nucleophiles (amine and alcohol), the primary challenge is chemoselective functionalization . The amine is significantly more nucleophilic than the alcohol, but the salt form requires careful neutralization to prevent polymerization or non-specific reactivity.
Protocol: Selective N-Boc Protection (Self-Validating) This protocol converts the HCl salt into a stable N-Boc intermediate, allowing subsequent modification of the alcohol.
Reagents
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3-(Aminomethyl)cyclobutanol HCl (1.0 eq)
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Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
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Dichloromethane (DCM) or Methanol (MeOH)
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Validation Reagent: Ninhydrin stain (for TLC).
Step-by-Step Methodology
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Salt Break & Solubilization:
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Suspend 3-(aminomethyl)cyclobutanol HCl in DCM (0.1 M).
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Note: If solubility is poor, add MeOH (up to 10% v/v).
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Cool the mixture to 0°C in an ice bath.
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Causality: Cooling prevents exothermic runaway upon base addition; MeOH aids solubility of the polar salt.
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Base Addition (The Control Step):
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Add TEA dropwise over 10 minutes.
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Observation: The suspension should clear as the free base is liberated.
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Stir for 15 minutes at 0°C.
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Electrophile Introduction:
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Add Boc₂O (dissolved in minimal DCM) dropwise.
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Remove ice bath and allow to warm to Room Temperature (RT).
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Stir for 4–12 hours.
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Self-Validating Endpoint (TLC):
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Spot the reaction mixture against the starting material (neutralized).
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Eluent: 10% MeOH in DCM.
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Stain: Ninhydrin .
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Success Criteria: Starting material (free amine) stains Red/Purple and stays at baseline. Product (N-Boc) does not stain with Ninhydrin (or stains very faintly yellow) and has an Rf ~0.4–0.6.
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If purple spot persists: Add 0.1 eq more Boc₂O and stir 2 hours.
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Workup:
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Wash with 1M citric acid (removes unreacted amine/TEA).
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Wash with sat. NaHCO₃.
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Dry over Na₂SO₄ and concentrate.
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Functionalization Workflow Diagram
Figure 2: Chemoselective workflow for prioritizing amine modification over hydroxyl reactivity.
Medicinal Chemistry Applications
PROTAC Linkerology
In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity define the ternary complex stability. 3-(Aminomethyl)cyclobutanol offers:
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Rigidification: Reduces the entropic penalty of binding compared to linear PEG or alkyl chains.
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Vector Control: The cis isomer creates a "U-turn" geometry, useful when the E3 ligase and Target Protein binding pockets are oriented on the same face.
Bioisosterism
This scaffold is a validated bioisostere for:
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Piperidine: The 3-(aminomethyl)cyclobutanol mimics the 4-hydroxypiperidine motif but removes the basic nitrogen from the ring, altering pKa and lipophilicity (LogD).
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Aromatic Rings: It serves as a saturated mimic of meta-substituted benzenes, improving Fsp³ and often metabolic stability.
Handling & Safety
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Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at 2-8°C. Weigh quickly in ambient air or use a glovebox for precise stoichiometry.
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Hazards:
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Disposal: Neutralize excess acid before disposal. Incinerate as organic waste containing nitrogen and chlorine.
References
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Vertex AI & National Institutes of Health (NIH). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available at: [Link] (Search Term: Cyclobutane drug design).
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PubChem. Compound Summary: 3-(Aminomethyl)cyclobutan-1-one hydrochloride (Precursor Data).[5] Available at: [Link]
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Vrije Universiteit Amsterdam. Design and Synthesis of 3D Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(Aminomethyl)cyclobutan-1-one hydrochloride | C5H10ClNO | CID 72207423 - PubChem [pubchem.ncbi.nlm.nih.gov]
